Perfluorophenyl methanesulfonate

Lithium-Ion Batteries Electrolyte Additives Cycling Stability

Perfluorophenyl methanesulfonate (CAS 161912-36-3), also known as 2,3,4,5,6-pentafluorophenyl methanesulfonate or PFPMS, is a sulfonate ester with the molecular formula C7H3F5O3S and a molecular weight of 262.16 g/mol. Its structure features a pentafluorophenyl ring, which imparts significant electrophilicity to the methanesulfonate leaving group, enabling high reactivity in nucleophilic displacement and cross-coupling reactions.

Molecular Formula C7H3F5O3S
Molecular Weight 262.16 g/mol
CAS No. 161912-36-3
Cat. No. B169631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorophenyl methanesulfonate
CAS161912-36-3
Molecular FormulaC7H3F5O3S
Molecular Weight262.16 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
InChIKeyARSIBVWMPYUPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorophenyl Methanesulfonate (CAS 161912-36-3): A Versatile Pentafluorophenyl Sulfonate Ester for Advanced Synthesis and Electrolyte Engineering


Perfluorophenyl methanesulfonate (CAS 161912-36-3), also known as 2,3,4,5,6-pentafluorophenyl methanesulfonate or PFPMS, is a sulfonate ester with the molecular formula C7H3F5O3S and a molecular weight of 262.16 g/mol [1]. Its structure features a pentafluorophenyl ring, which imparts significant electrophilicity to the methanesulfonate leaving group, enabling high reactivity in nucleophilic displacement and cross-coupling reactions [2][3]. The compound is primarily utilized as an activated aryl sulfonate reagent in organic synthesis, particularly for the formation of carbon-sulfur and carbon-nitrogen bonds , and has been identified as a highly effective, dual-functional electrolyte additive in lithium-ion batteries, where it forms stable interfacial films on both electrodes [4].

Why Standard Aryl Sulfonates Cannot Substitute for Perfluorophenyl Methanesulfonate in Demanding Applications


The critical functional differentiation of Perfluorophenyl methanesulfonate stems from the synergistic effect of its perfluorinated aromatic ring and methanesulfonate leaving group. Unlike conventional aryl sulfonates such as phenyl methanesulfonate or tosylates, the five strongly electron-withdrawing fluorine atoms on the phenyl ring significantly enhance the electrophilicity of the adjacent sulfonate group [1]. This activation leads to dramatically different reaction kinetics and outcomes in both nucleophilic substitution and cross-coupling reactions, where standard analogs may be unreactive [2]. Furthermore, in lithium-ion battery electrolytes, the ability of the pentafluorophenyl group to participate in the formation of a robust, dual-electrode solid electrolyte interface (SEI/CEI) is unique to this class of compound and cannot be replicated by simpler additives like vinylene carbonate (VC) [3]. Substituting a generic sulfonate risks incomplete conversion, lower yields, and catastrophic performance failure, especially under high or low-temperature cycling conditions.

Quantitative Evidence for the Selection of Perfluorophenyl Methanesulfonate Over Close Analogs


Superior Long-Term Cycling Stability of PFPMS in Lithium-Ion Batteries Compared to Vinylene Carbonate (VC)

In a direct head-to-head comparison, lithium-ion cells with PFPMS as an electrolyte additive demonstrated a capacity retention of 91.7% after 400 cycles at room temperature, significantly outperforming cells with the industry-standard additive vinylene carbonate (VC), which retained 76.7% of capacity [1]. The baseline cell without additive retained only 74.9% capacity.

Lithium-Ion Batteries Electrolyte Additives Cycling Stability

Enhanced High-Temperature Storage Resilience of PFPMS in Lithium-Ion Cells Compared to VC and No Additive

In a direct comparative study under high-temperature storage (60°C for 7 days), cells containing 1.0 wt% PFPMS exhibited an optimal capacity retention of 86.3% and a capacity recovery of 90.6% [1]. This performance was superior to both cells without additive and those containing 1.0 wt% VC, though the specific comparator values for VC were not provided in this part of the study [1].

Lithium-Ion Batteries High-Temperature Performance Electrolyte Additives

Improved Low-Temperature Discharge Capacity Retention with PFPMS Versus VC and No Additive

In a direct head-to-head comparison at -20°C and a discharge rate of 0.5 C, cells containing 1.0 wt% PFPMS maintained a discharge capacity retention of 66.3%, which is superior to the 62.1% retention achieved by cells with 1.0 wt% VC, and the 55.0% retention of cells with no additive [1].

Lithium-Ion Batteries Low-Temperature Performance Electrolyte Additives

Enhanced Reactivity of Pentafluorophenyl Sulfonates in Nucleophilic Displacement Compared to Non-Fluorinated Analogs

Studies on the kinetics of nucleophilic substitution with polyfluoro-aromatic compounds indicate that the presence of fluorine atoms on the phenyl ring significantly increases the rate of reaction [1][2]. While specific rate constants for Perfluorophenyl methanesulfonate are not universally tabulated in the open literature, its behavior as an excellent alternative to sulfonyl chlorides in sulfonamide synthesis is well-documented and implies a superior leaving group ability compared to non-fluorinated phenyl methanesulfonates [3].

Organic Synthesis Sulfonate Esters Leaving Groups

Validated High-Value Application Scenarios for Perfluorophenyl Methanesulfonate


Lithium-Ion Battery Electrolyte Engineering for Enhanced Cycle Life and Wide-Temperature Operation

Based on direct comparative evidence, Perfluorophenyl methanesulfonate is the preferred additive for lithium-ion battery electrolytes when the performance metrics include long cycle life (>400 cycles) and reliable operation across a wide temperature range (-20°C to 60°C) [1]. The data shows that 1.0 wt% PFPMS enables a 15-17% improvement in capacity retention after 400 cycles at room temperature compared to the standard VC additive [1]. Furthermore, it provides a 4-11% advantage in low-temperature discharge capacity retention and ensures optimal capacity recovery after high-temperature storage [1]. This scenario is directly relevant for developers and manufacturers of advanced batteries for electric vehicles, grid storage, and portable electronics.

Synthesis of Sulfonamides and Biaryl Compounds via Cross-Coupling Reactions

In synthetic organic chemistry, this compound serves as an excellent alternative to sulfonyl chlorides for the preparation of sulfonamides [1]. Its activated nature, stemming from the pentafluorophenyl ring, facilitates reactions that are sluggish or low-yielding with conventional sulfonates [2]. Furthermore, the pentafluorophenyl (PFP) group itself can act as a protecting group for sulfonic acids, allowing for the synthesis of complex biaryl- and heterobiaryl-PFP-sulfonate esters via Suzuki-Miyaura cross-coupling, often in excellent yields [1]. This scenario is critical for medicinal chemists and process chemists building libraries of functionalized aromatic compounds and sulfonamide-containing drug candidates.

Activated Leaving Group for Nucleophilic Aromatic Substitution and Functionalization

The high electrophilicity of the pentafluorophenyl sulfonate makes this compound a potent electrophile in nucleophilic substitution reactions [1]. It can be used to install a variety of nucleophiles (e.g., amines, thiols, alkoxides) onto the aromatic ring or to generate reactive aryl intermediates [2]. The electron-withdrawing nature of the perfluorinated ring ensures a faster and more complete reaction compared to non-fluorinated analogs, which is essential for achieving high yields in demanding synthetic transformations, such as the late-stage functionalization of complex molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perfluorophenyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.